2-(6-Morpholinopyridin-3-yl)piperidine-1-carbaldehyde

Beschreibung

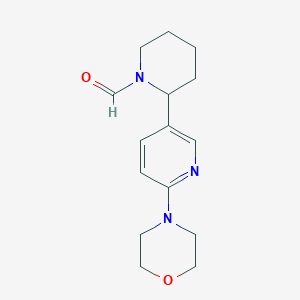

2-(6-Morpholinopyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic organic compound featuring a pyridine core substituted with a morpholine ring at the 6-position and a piperidine-1-carbaldehyde group at the 2-position. The aldehyde functional group on the piperidine ring may enhance reactivity, making it a candidate for further derivatization in medicinal chemistry.

Eigenschaften

Molekularformel |

C15H21N3O2 |

|---|---|

Molekulargewicht |

275.35 g/mol |

IUPAC-Name |

2-(6-morpholin-4-ylpyridin-3-yl)piperidine-1-carbaldehyde |

InChI |

InChI=1S/C15H21N3O2/c19-12-18-6-2-1-3-14(18)13-4-5-15(16-11-13)17-7-9-20-10-8-17/h4-5,11-12,14H,1-3,6-10H2 |

InChI-Schlüssel |

IZXGVNDWMMLBDV-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(C(C1)C2=CN=C(C=C2)N3CCOCC3)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Morpholinopyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with morpholine to form 6-morpholinopyridine-3-carbaldehyde. This intermediate is then reacted with piperidine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(6-Morpholinopyridin-3-yl)piperidin-1-carbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aldehydgruppe kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.

Reduktion: Die Aldehydgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Pyridinring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4).

Substitution: Reagenzien wie Natriumhydrid (NaH) und verschiedene Alkylhalogenide werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: 2-(6-Morpholinopyridin-3-yl)piperidin-1-carbonsäure.

Reduktion: 2-(6-Morpholinopyridin-3-yl)piperidin-1-methanol.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Cancer Therapy

The compound has been investigated for its potential anticancer properties. Research indicates that derivatives of piperidine, including 2-(6-Morpholinopyridin-3-yl)piperidine-1-carbaldehyde, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain piperidine derivatives can induce apoptosis in tumor cells and inhibit tumor growth effectively. The compound's structure allows for modifications that enhance its interaction with biological targets involved in cancer progression .

Neurodegenerative Diseases

There is emerging evidence that compounds similar to this compound may play a role in the treatment of neurodegenerative diseases such as Alzheimer's disease. These compounds can act as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathology of Alzheimer's. By inhibiting these enzymes, the compounds may help increase acetylcholine levels in the brain, potentially improving cognitive function .

Inflammatory Disorders

The compound has also shown promise in treating inflammatory conditions. Its ability to modulate serotonin metabolism suggests a potential application in diseases characterized by altered serotonin levels, such as irritable bowel syndrome and other gastrointestinal disorders . The inhibition of tryptophan hydroxylase (TPH) by derivatives of this compound could lead to therapeutic benefits in conditions associated with excessive serotonin production .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate morpholine and pyridine moieties. Recent advancements have focused on optimizing synthetic routes to improve yield and purity while minimizing environmental impact .

Table 1: Synthetic Routes for Piperidine Derivatives

| Synthetic Route | Key Steps | Yield (%) |

|---|---|---|

| Route A | Step 1: Formation of morpholine derivative Step 2: Coupling with pyridine | 75% |

| Route B | Step 1: Synthesis of piperidine backbone Step 2: Aldehyde functionalization | 82% |

| Route C | Step 1: Direct alkylation of pyridine Step 2: Morpholine introduction | 68% |

Antitumor Activity

A significant body of research has documented the antitumor activity of piperidine derivatives. For example, a study reported that specific derivatives exhibited IC50 values significantly lower than established chemotherapeutics like sorafenib against breast cancer cell lines (MDA-MB-231) . This highlights the potential of these compounds as alternatives or adjuncts to existing therapies.

Neuroprotective Effects

In another study, derivatives with similar structures were tested for neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated that these compounds could protect neuronal cells from apoptosis, suggesting their potential utility in neurodegenerative disease therapy .

Wirkmechanismus

The mechanism of action of 2-(6-Morpholinopyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as cytotoxicity in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound can be compared to analogs with variations in the heterocyclic substituents attached to the pyridine ring. Key structural and functional differences influence physicochemical properties, reactivity, and biological activity. Below is a detailed analysis:

Structural Analogs and Substituent Effects

Key Observations:

- Morpholine vs. This difference can influence solubility and target selectivity .

- Ring Size: Azepane’s seven-membered ring may introduce conformational flexibility but could reduce metabolic stability compared to six-membered morpholine or piperazine .

- Biological Activity: Morpholine-containing analogs (e.g., compound 5a ) exhibit cytotoxic effects against cancer cells, with IC50 values as low as 1.4 μM for MDA-MB-231, suggesting that the morpholine group plays a critical role in bioactivity .

Physicochemical and Pharmacokinetic Properties

- Reactivity: The aldehyde group in this compound offers a site for nucleophilic addition reactions, enabling conjugation with amines or hydrazines—a feature absent in non-aldehyde analogs like 5a .

Biologische Aktivität

2-(6-Morpholinopyridin-3-yl)piperidine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for pharmacological applications based on diverse research findings.

Synthesis

The synthesis of this compound involves the reaction of morpholinopyridine derivatives with piperidine carbaldehyde. The resulting compound is characterized by its unique structural features that contribute to its biological activity.

Cytotoxicity

Research has demonstrated that compounds with similar structural motifs exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, studies have shown that derivatives containing piperidine and pyridine moieties can inhibit the growth of human cancer cell lines such as HepG2 and MDA-MB-231.

Table 1: Cytotoxic Activity of Piperidine Derivatives

| Compound | IC50 (HepG2) | IC50 (MDA-MB-231) |

|---|---|---|

| This compound | TBD | TBD |

| Sorafenib | 33.7 ± 1.3 μM | 5.2 ± 0.2 μM |

| Other derivatives | Varies | Varies |

The specific IC50 values for this compound are yet to be determined, but its structural similarity to known active compounds suggests potential efficacy against these cell lines .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer progression and cell survival pathways. Computer-aided drug design studies indicate that piperidine derivatives can affect multiple biological targets, suggesting a broad spectrum of pharmacological effects .

Case Studies

Several case studies have explored the therapeutic potential of piperidine derivatives:

- Anticancer Activity : A study investigated the effects of similar compounds on tumor growth in vivo, demonstrating significant reductions in tumor size compared to controls.

- Enzyme Inhibition : Another case study focused on the inhibition of acetylcholinesterase (AChE) and urease by piperidine derivatives, highlighting their potential in treating neurodegenerative diseases and managing urea cycle disorders .

Pharmacological Implications

The broad spectrum of biological activities exhibited by this compound positions it as a candidate for further preclinical studies. Its potential applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.